molecular formula C11H22N2O B3023104 (1-Methyl-piperidin-4-YL)-(tetrahydro-furan-2-YL-methyl)-amine CAS No. 416869-66-4

(1-Methyl-piperidin-4-YL)-(tetrahydro-furan-2-YL-methyl)-amine

Cat. No.: B3023104
CAS No.: 416869-66-4
M. Wt: 198.31 g/mol
InChI Key: ZDXPPVJOETXBJZ-UHFFFAOYSA-N
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Description

(1-Methyl-piperidin-4-YL)-(tetrahydro-furan-2-YL-methyl)-amine (CAS: 416869-66-4) is a secondary amine featuring a piperidine core substituted with a methyl group at the 1-position and a tetrahydrofuran-2-yl-methyl moiety. Its molecular formula is C₁₁H₂₂N₂O, with a molecular weight of 198.31 g/mol . Key synonyms include 1-Methyl-N-(oxolan-2-ylmethyl)piperidin-4-amine and 4-Piperidinamine, 1-methyl-N-[(tetrahydro-2-furanyl)methyl] . Predicted physicochemical properties include a boiling point of 289.1±25.0°C, density of 1.01±0.1 g/cm³, and pKa of 9.13±0.20, suggesting moderate basicity and polarity .

Properties

IUPAC Name

1-methyl-N-(oxolan-2-ylmethyl)piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O/c1-13-6-4-10(5-7-13)12-9-11-3-2-8-14-11/h10-12H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDXPPVJOETXBJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70389990
Record name 1-Methyl-N-[(oxolan-2-yl)methyl]piperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70389990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

416869-66-4
Record name 1-Methyl-N-[(tetrahydro-2-furanyl)methyl]-4-piperidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=416869-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-N-[(oxolan-2-yl)methyl]piperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70389990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(1-Methyl-piperidin-4-YL)-(tetrahydro-furan-2-YL-methyl)-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure

The compound features a piperidine ring and a tetrahydrofuran moiety, which are known to influence its pharmacological properties. The structural formula can be represented as follows:

CxHyNzOw\text{C}_x\text{H}_y\text{N}_z\text{O}_w

While specific mechanisms for this compound have not been extensively documented, similar compounds with piperidine and tetrahydrofuran structures exhibit diverse biological activities. These include:

  • Anticancer Activity : Compounds with similar structures have shown cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : Many derivatives demonstrate antibacterial and antifungal activities, likely through disruption of microbial cell membranes or inhibition of vital metabolic pathways.

Anticancer Activity

Research indicates that compounds related to this compound may exhibit significant anticancer properties. For instance, derivatives have been shown to inhibit the proliferation of several cancer cell lines, including:

Cell LineIC50 (µM)
Human Colon Adenocarcinoma (HT-29)2.76
Human Ovarian Adenocarcinoma (OVXF 899)9.27
Human Renal Cancer (RXF 486)1.143

These findings suggest that the compound could be a promising candidate for further development in cancer therapeutics .

Antimicrobial Activity

The compound's potential as an antimicrobial agent is supported by studies showing efficacy against various bacterial strains. For example, similar compounds have demonstrated:

  • Minimum Inhibitory Concentration (MIC) values ranging from 15.625 to 125 μM against Gram-positive bacteria.
  • Bactericidal activity against MRSA and Enterococcus strains, indicating a potential role in treating infections caused by resistant bacteria .

Study on Anticancer Properties

In a recent study, derivatives of piperidine-based compounds were evaluated for their antitumor activity. The results indicated that modifications to the tetrahydrofuran moiety significantly enhanced cytotoxicity against human tumor cell lines, particularly those associated with colorectal and ovarian cancers .

Study on Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of piperidine derivatives. The study found that certain modifications improved the compounds' ability to inhibit biofilm formation in Staphylococcus aureus and other pathogens, suggesting their potential application in treating chronic infections .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound belongs to a class of piperidine-derived secondary amines with variable substituents. Below is a comparative analysis with structurally related compounds:

Data Table: Key Properties of Analogs

Compound Name CAS Number Molecular Formula Molecular Weight Substituent Key Properties
(1-Methyl-piperidin-4-YL)-(tetrahydro-furan-2-YL-methyl)-amine 416869-66-4 C₁₁H₂₂N₂O 198.31 Tetrahydrofuran-methyl Predicted bp 289°C, pKa 9.13
Ethyl-(1-methyl-piperidin-4-yl)-amine 876717-32-7 C₈H₁₈N₂ 142.24 Ethyl Irritant, room temp storage
N-(2-furanylmethyl)-1-methylpiperidin-4-amine 359878-92-5 C₁₁H₁₈N₂O 194.27 Furan-methyl Aromatic, unsaturated
[(1-Methylpiperidin-4-yl)methyl]-(pyridin-4-ylmethyl)amine 1006333-47-6 C₁₄H₂₁N₃ 231.35 Pyridinyl-methyl Higher basicity (pyridine)
(2-chlorobenzyl)-(1-methyl-piperidin-4-yl)amine 415970-92-2 C₁₃H₁₉ClN₂ 238.76 Chlorobenzyl Halogenated, higher lipophilicity

Structural and Functional Differences

Substituent Effects
  • Tetrahydrofuran (THF) vs. Ethyl : The THF group in the target compound introduces oxygen-based polarity and ring strain, enhancing solubility in polar solvents compared to the purely aliphatic ethyl group in Ethyl-(1-methyl-piperidin-4-yl)-amine .
  • THF vs. Furan : Replacing THF with a furan ring (as in N-(2-furanylmethyl)-1-methylpiperidin-4-amine ) introduces aromaticity, reducing saturation and increasing reactivity in electrophilic substitutions .
  • THF vs.
Physicochemical Properties
  • Molecular Weight : The THF-containing compound has a higher molecular weight (198.31 g/mol) than ethyl (142.24 g/mol) or furan (194.27 g/mol) analogs, influencing diffusion and bioavailability .
  • pKa : The target compound’s pKa (~9.13) is comparable to other secondary amines in this group, suggesting similar protonation behavior under physiological conditions .

Q & A

Q. What are the key considerations for optimizing the synthesis yield of (1-Methyl-piperidin-4-YL)-(tetrahydro-furan-2-YL-methyl)-amine?

Methodological Approach:

  • Reaction Conditions: Adjust solvent polarity (e.g., tetrahydrofuran vs. dichloromethane) and temperature to favor nucleophilic substitution or reductive amination steps. Evidence from related piperidine derivatives shows yields of 61–63% under controlled conditions .
  • Catalyst Selection: Use stoichiometric bases (e.g., sodium hydroxide) to deprotonate intermediates, as seen in analogous syntheses of tetrahydrofuran-amine derivatives .
  • Purification: Employ column chromatography or recrystallization to isolate the target compound from byproducts.

Key Variables Impacting Yield:

VariableImpactExample from Evidence
SolventPolarity affects reaction kineticsTetrahydrofuran used for solubility
Equivalents of ReagentsExcess amine improves substitution efficiency1 eq amine in piperidin-4-amine reactions
TemperatureHigher temps accelerate kinetics but may degrade intermediatesRoom temp for stable intermediates

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Hazardous analogs like (S)-Tetrahydrofuran-2-yl-methylamine require full-face shields for splash protection .
  • Ventilation: Use fume hoods to avoid inhalation of vapors, as recommended for structurally similar N-benzylpiperidine derivatives .
  • Waste Disposal: Segregate waste in labeled containers for professional disposal, following protocols for amine-containing intermediates .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation of this compound?

Methodological Approach:

  • Cross-Validation: Combine NMR, IR, and X-ray crystallography. For example, X-ray diffraction confirmed the R-configuration and hydrogen bonding in a related tetrahydrofuran-amine derivative, resolving ambiguities in NMR assignments .
  • Computational Modeling: Use DFT calculations to predict spectroscopic profiles and compare with experimental data.
  • Crystallographic Analysis: Determine absolute configuration via Flack parameter refinement (e.g., Flack parameter = 0.05(8) in a study of a pyrimidin-4-yl-amine crystal) .

Key Crystallographic Data from Evidence:

ParameterValueSource
Space GroupP21212
Unit Cell (Å)a=15.479, b=7.1217, c=11.7802
Hydrogen BondsIntramolecular N–H⋯N (2.12 Å)

Q. What methodologies are effective for assessing the environmental fate of this compound?

Methodological Answer:

  • Long-Term Ecotoxicity Studies: Follow frameworks like Project INCHEMBIOL (2005–2011), which evaluate abiotic/biotic transformations and ecosystem-level impacts .
  • Degradation Pathways: Use HPLC-MS to track degradation products in simulated environmental matrices (e.g., soil, water).
  • Bioaccumulation Assays: Measure partition coefficients (log P) and conduct bioassays with model organisms (e.g., Daphnia magna) to assess trophic transfer risks .

Q. How can hydrogen bonding interactions in the crystal structure inform pharmacological activity predictions?

Methodological Approach:

  • Structural Analysis: Identify intermolecular H-bonds (e.g., N–H⋯O) that stabilize the crystal lattice, as observed in a pyrimidin-4-yl-amine derivative with infinite chain formation via H-bonding .
  • Pharmacophore Mapping: Overlay crystal structure data with target protein binding sites (e.g., GPCRs) to predict ligand-receptor interactions.
  • Solubility Prediction: Correlate H-bond density with aqueous solubility trends for bioavailability optimization.

Q. What experimental designs are suitable for studying metabolic pathways in mammalian systems?

Methodological Answer:

  • In Vitro Hepatocyte Assays: Use LC-MS/MS to identify phase I/II metabolites in primary hepatocytes.
  • Isotope Labeling: Incorporate ¹⁴C-labeled amine groups to track metabolic fate, as applied in studies of benzodioxin derivatives .
  • Enzyme Inhibition Studies: Screen against CYP450 isoforms (e.g., CYP3A4) to assess drug-drug interaction risks.

Q. How can computational modeling address challenges in predicting the compound’s reactivity?

Methodological Approach:

  • Molecular Dynamics (MD) Simulations: Model solvent effects on reaction intermediates using force fields parameterized for amine and ether groups.
  • Transition State Analysis: Apply QM/MM methods to explore energy barriers in nucleophilic substitution reactions, referencing pyrimidine-amine synthetic routes .
  • Docking Studies: Predict binding affinities to biological targets using crystal structure data (e.g., PDB IDs) and AutoDock Vina .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(1-Methyl-piperidin-4-YL)-(tetrahydro-furan-2-YL-methyl)-amine
Reactant of Route 2
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(1-Methyl-piperidin-4-YL)-(tetrahydro-furan-2-YL-methyl)-amine

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